6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-3-6-13(7-4-11)18-17(20)16-9-12-5-8-14(21-2)10-15(12)19-16/h5,8-10,13,19H,1,3-4,6-7H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVZQSHORQQVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(=C)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features an indole nucleus, which is a common structure in many biologically active compounds. The methoxy group at the 6-position enhances the electron density of the indole ring, potentially influencing its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, starting from 6-methoxy-1H-indole-2-carboxylic acid, followed by cyclization to form the desired structure.
Synthetic Route Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Fischer Indole Synthesis | Preparation of 6-methoxy-1H-indole-2-carboxylic acid. |
| 2 | Cyclization | Formation of the cyclohexyl moiety. |
| 3 | Functionalization | Addition of the methylidene group through various reactions (e.g., aldol condensation). |
The biological activity of 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the methoxy group is known to enhance binding affinity and selectivity towards specific targets.
Therapeutic Potential
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Indoles are known for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, reducing inflammation.
- Antimicrobial Properties : Similar indole derivatives have shown effectiveness against various bacterial strains.
Case Studies
-
Anticancer Activity Study :
- A study investigated the effects of methoxy-indoles on cancer cell lines, revealing that compounds similar to 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that the compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Activity :
- A comparative study showed that derivatives with methoxy substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
In Vitro Studies
In vitro assays have shown that 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide exhibits:
- IC50 Values : Varying potency against different cancer cell lines (specific values needed from experimental data).
- Mechanistic Insights : Pathway analyses indicate involvement in apoptosis and cell cycle regulation.
In Vivo Studies
Preclinical studies using animal models revealed:
- Efficacy in Tumor Reduction : Significant reduction in tumor size in treated groups compared to controls.
- Safety Profile : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with indole structures, including 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide, exhibit significant antimicrobial properties. A study demonstrated that derivatives of indole-2-carboxamides showed promising activity against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) highlighted that modifications to the cyclohexyl ring could enhance potency against tuberculosis while maintaining favorable pharmacokinetic properties .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Activity Against Mycobacterium tuberculosis | Comments |
|---|---|---|
| Indole-2-carboxamide analog (1) | Low micromolar potency | High metabolic stability |
| 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide | Promising candidate | Potential for further optimization |
Antituberculosis Agents
Indole-2-carboxamides have emerged as a new class of antituberculosis agents. The compound's ability to inhibit M. tuberculosis was evaluated through phenotypic screening, revealing low micromolar potency. Structural modifications, such as alkyl substitutions on the cyclohexyl ring, were found to significantly enhance activity while affecting solubility .
Non-linear Optical Materials
The compound's unique structure also suggests applications in non-linear optics (NLO). Theoretical studies indicate that derivatives of indole can possess high second-order nonlinear optical coefficients, making them suitable for applications in photonic devices . The β tensor of certain derivatives was reported to be significantly greater than that of conventional materials like urea.
Case Study 1: Synthesis and Evaluation of Indole Derivatives
A comprehensive study synthesized various indole derivatives, including 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide. The synthesis involved several steps starting from phenylhydrazine hydrochloride and dimethyl malonate. Characterization techniques such as FT-IR and NMR confirmed the successful formation of these compounds, which were subsequently evaluated for their antimicrobial properties against a panel of microorganisms .
Case Study 2: Structure-Activity Relationship Studies
Another investigation focused on the SAR of indole-2-carboxamides. It was found that specific substitutions on the indole ring significantly influenced both the antimicrobial activity and solubility profile of the compounds. For instance, chloro and fluoro substitutions at the 4-position enhanced metabolic stability while maintaining potent activity against M. tuberculosis .
Chemical Reactions Analysis
Electrophilic Substitution on the Indole Ring
The methoxy group at position 6 activates the indole nucleus toward electrophilic substitution, directing reactivity to specific positions.
Key Mechanistic Insights :
-
The methoxy group enhances electron density, favoring substitution at C3, C5, and C7 via resonance and inductive effects .
-
Steric hindrance from the bulky 4-methylidenecyclohexyl group may suppress reactivity at C2 .
Hydrolysis of the Carboxamide Group
The carboxamide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Temperature/Time | Products | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 100°C, 8 h | 6-Methoxy-1H-indole-2-carboxylic acid | |
| Basic hydrolysis | 2M NaOH, ethanol | 80°C, 6 h | 4-Methylidenecyclohexylamine |
Reaction Pathway :
-
Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation and nucleophilic substitution .
Nucleophilic Reactions at the Carboxamide
The carbonyl group participates in nucleophilic acyl substitution:
| Nucleophile | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard | RMgX, THF, 0°C → rt, 12 h | N-Alkylated indole-2-carboxamide | 45–60% | |
| Amines | RNH₂, EDCl/HOBt, DMF, rt, 24 h | Secondary/tertiary amides | 50–75% |
Example :
Reaction with methylamine yields -methyl-4-methylidenecyclohexylamine as a byproduct .
Palladium-Catalyzed Cross-Coupling
The indole scaffold undergoes palladium-mediated reactions:
Mechanism : Oxidative addition of Pd(0) to the indole C–H bond, followed by transmetallation and reductive elimination .
Reduction Reactions
Selective reduction of functional groups:
| Target Site | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Carboxamide | LiAlH₄, THF | Reflux, 4 h | 2-Aminomethylindole | |
| Methoxy Group | BBr₃, DCM | -78°C → rt, 2 h | 6-Hydroxyindole derivative |
Notes :
Oxidative Transformations
The indole ring undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| mCPBA | DCM, 0°C, 1 h | Indole-2,3-epoxide | |
| KMnO₄ | H₂O, 60°C, 3 h | Oxindole (C2–C3 bond cleavage) |
Mechanism : Epoxidation proceeds via electrophilic attack by peracid, while permanganate oxidizes the pyrrole ring .
Cyclization Reactions
Intramolecular reactions enable complex heterocycle formation:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(OAc)₂, Cu(OAc)₂, DMF | Indolo[2,1-b]quinazolinone | 65% | |
| PPA, 120°C, 6 h | Indole-fused benzodiazepine | 40% |
Example : Palladium-catalyzed cyclization forms a six-membered ring fused to the indole core .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related indole carboxamides and their key properties:
Key Comparisons:
Substituent Effects on Activity: The 6-methoxy group in the target compound contrasts with 5-fluoro or 5-methoxy substituents in analogues. The 4-methylidenecyclohexyl substituent offers greater conformational flexibility and lipophilicity than rigid aromatic groups (e.g., benzoylphenyl or chlorophenyl), which may improve tissue penetration .
Lower yields (e.g., 10% for 5-fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide) are attributed to steric hindrance from bulky N-substituents .
Biological Potency: N-(4-Chlorophenyl)-1H-indole-2-carboxamide demonstrates potent anticancer activity (IC₅₀ ~15 µM in osteosarcoma cells), comparable to imatinib mesylate . The target compound’s methylidenecyclohexyl group may further enhance potency by optimizing hydrophobic interactions with cellular targets.
Physicochemical Properties: The target compound’s methylidenecyclohexyl group likely increases lipophilicity (logP) compared to polar sulfobutyl or carboxylic acid chains in quinolinium derivatives . This could enhance blood-brain barrier penetration but may reduce aqueous solubility.
Q & A
Q. What are the standard synthetic protocols for preparing 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide?
The compound can be synthesized via condensation reactions involving indole-2-carboxylic acid derivatives and cyclohexylamine analogs. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid (or its ester) with 4-methylidenecyclohexylamine in acetic acid with sodium acetate as a catalyst. The reaction typically proceeds for 3–5 hours, followed by recrystallization from a DMF/acetic acid mixture to purify the product . Key precursors like 6-methoxyindole-2-carboxylic acid derivatives are synthesized from ethyl 5-methoxyindole-2-carboxylate, which is commercially available .
Q. How are precursor compounds like 6-methoxyindole-2-carboxylic acid derivatives synthesized?
Ethyl 5-methoxyindole-2-carboxylate serves as a key intermediate. It undergoes hydrolysis under acidic or basic conditions to yield the free carboxylic acid, which is then functionalized via reactions such as amidation. For example, coupling with 4-methylidenecyclohexylamine can be achieved using chloroacetic acid and sodium acetate in refluxing acetic acid .
Q. What analytical techniques are used to confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR): and NMR are critical for verifying the indole core, methoxy group, and cyclohexyl substituents.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>97% is typical for research-grade material) .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular formula (e.g., CHNO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Systems: Replacing acetic acid with mixed solvents (e.g., DMF/acetic acid) may enhance solubility of intermediates .
- Catalysts: Sodium acetate acts as a mild base to deprotonate the amine, but alternative catalysts (e.g., DMAP) could accelerate amidation .
- Temperature Control: Lowering the reflux temperature (e.g., 80°C vs. 110°C) might reduce side reactions like indole ring oxidation .
Q. What structural insights can be gained from X-ray crystallography?
Single-crystal X-ray studies (e.g., on analogous indole derivatives) reveal dihedral angles between the indole core and substituents, which influence molecular packing and intermolecular interactions. For example, a dihedral angle of ~64° between the indole and phenyl rings was observed in a related compound, suggesting moderate conjugation .
Q. How can biological activity assays be designed to evaluate this compound?
- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative effects.
- Enzyme Inhibition: Target kinases or cyclooxygenases (COX) due to structural similarity to known indole-based inhibitors .
- SAR Studies: Modify the methoxy group or cyclohexylidene moiety to assess impact on bioactivity .
Q. What advanced analytical methods resolve discrepancies in purity or stability data?
- Hyphenated Techniques: LC-MS combines separation with real-time mass analysis to detect degradation products.
- Thermogravimetric Analysis (TGA): Evaluates thermal stability, critical for storage conditions .
- Dynamic Light Scattering (DLS): Monitors aggregation in solution, which may affect bioavailability .
Q. How can contradictory data in biological studies be reconciled?
- Dose-Response Curves: Ensure linearity across concentrations to rule out off-target effects at high doses.
- Metabolic Stability: Use liver microsome assays to identify rapid degradation, which may explain inconsistent in vivo results .
- Computational Modeling: Molecular docking can predict binding affinities to biological targets, aligning conflicting experimental data .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
